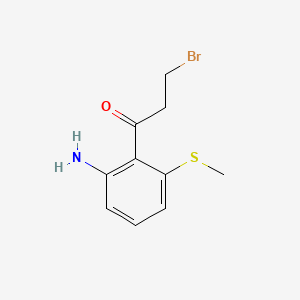
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the bromination of 1-(2-Amino-6-(methylthio)phenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.
Análisis De Reacciones Químicas
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromopropanone moiety to a corresponding alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the desired transformations .
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the bromopropanone moiety can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-1-one include:
1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one: Differing by the position of the bromine atom.
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-1-one: Differing by the halogen atom.
1-(2-Amino-6-(methylthio)phenyl)-3-bromobutan-1-one: Differing by the length of the carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H12BrNOS |
|---|---|
Peso molecular |
274.18 g/mol |
Nombre IUPAC |
1-(2-amino-6-methylsulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-9-4-2-3-7(12)10(9)8(13)5-6-11/h2-4H,5-6,12H2,1H3 |
Clave InChI |
QGRRCLQXEXWCLA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1C(=O)CCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


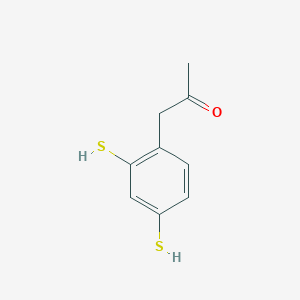

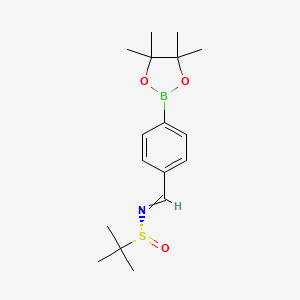

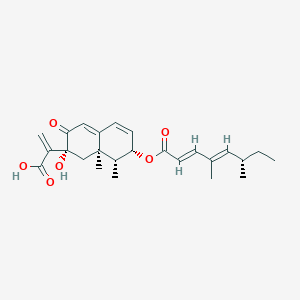
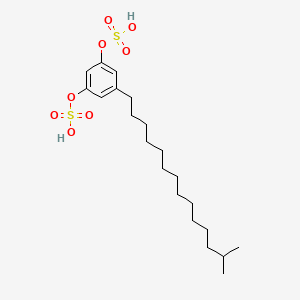


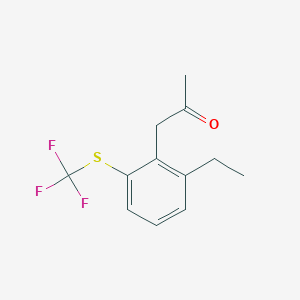
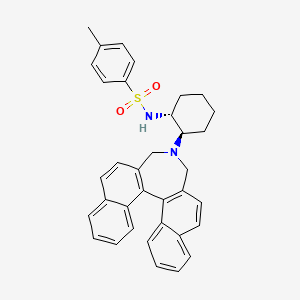

![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
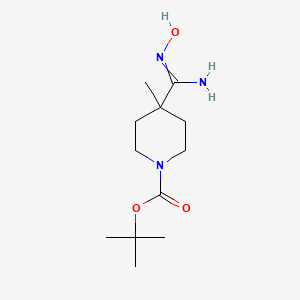
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
